molecular formula C15H16N2O5S B5857598 methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B5857598
M. Wt: 336.4 g/mol
InChI Key: BWXCXFGQXAVZJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazole derivatives often involves multistep chemical reactions starting from basic organic compounds. For instance, the synthesis of 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a related compound, from dimethyl acetone-1,3-dicarboxylate involves sulfuryl chloride and thiourea in a known procedure, further transformed into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates through a two-step process (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds like methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate has been detailed, revealing crystallographic data and atomic coordinates. These studies highlight the molecular conformation and intermolecular contacts, primarily dominated by hydrogen bonding (Kennedy et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives can lead to the formation of various bioactive compounds. For example, the oxidative heterocyclization of methyl 3-{1-[2-(carbamoylhydrazinylidene)]ethyl}-2-methyl-5-[(methoxycarbonyl)amino]-1H-indole-1-carboxylate using selenium dioxide results in the creation of 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives (Velikorodov et al., 2016).

properties

IUPAC Name

methyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-9-13(14(19)21-3)23-15(16-9)17-12(18)8-22-11-6-4-10(20-2)5-7-11/h4-7H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXCXFGQXAVZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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